molecular formula C11H14BrNO3 B12125358 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid

2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12125358
M. Wt: 288.14 g/mol
InChI Key: SGXPYVJWURAYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound features a bromine atom, a methoxy group, and a dimethylamino group attached to a phenylacetic acid backbone. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Acetic Acid Formation: The formation of the acetic acid moiety.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid may have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)acetic acid
  • 2-(Dimethylamino)acetic acid
  • 2-(5-Bromo-2-methoxyphenyl)-2-aminoacetic acid

Comparison

Compared to similar compounds, 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid may exhibit unique properties due to the presence of both the bromine and dimethylamino groups

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C11H14BrNO3/c1-13(2)10(11(14)15)8-6-7(12)4-5-9(8)16-3/h4-6,10H,1-3H3,(H,14,15)

InChI Key

SGXPYVJWURAYLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=CC(=C1)Br)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.